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Compound Name: o
aci

Cat. No.: B184680

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-
[(Diethylamino)methyl]benzoic acid hydrochloride. Due to the limited availability of published
data for this specific compound, this document also includes comparative information from
structurally similar molecules to offer a broader context for its potential characteristics and
behavior. The guide covers physicochemical properties, extrapolated spectroscopic
information, and a plausible synthetic approach. All quantitative data is presented in structured
tables, and a conceptual synthesis workflow is visualized using Graphviz.

Physicochemical Properties

The fundamental physicochemical properties of 4-[(Diethylamino)methyl]benzoic acid
hydrochloride are summarized in Table 1. Data for this specific salt is limited, with the melting
point being the most reliably reported experimental value.
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Property Value Source/Comment
4-
IUPAC Name [(diethylamino)methyl]benzoic

acid;hydrochloride

CAS Number 106261-54-5 [1]

Molecular Formula C12H18CINO2 [11[2]

Molecular Weight 243.73 g/mol Calculated from molecular
formula

Melting Point 182-188 °C [3]

Boiling Point Not available

Solubility Not available

pKa Not available

Spectroscopic Data (Extrapolated)

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for 4-
[(Diethylamino)methyl]benzoic acid hydrochloride is not readily available in the public
domain. However, based on the known spectra of analogous compounds such as 4-
(diethylamino)benzoic acid and other substituted benzoic acids, the expected spectral
characteristics can be inferred.

Expected *H NMR Spectral Features:

e Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.0 ppm), characteristic
of a 1,4-disubstituted benzene ring.

» Methylene Protons (-CHz-): A singlet for the benzylic methylene group adjacent to the
diethylamino group (approx. 3.5-4.0 ppm).

o Ethyl Protons (-N(CH2CHs)2): A quartet for the methylene protons of the ethyl groups
(approx. 2.5-3.0 ppm) and a triplet for the methyl protons of the ethyl groups (approx. 1.0-1.5

ppm).
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e Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm),
which may be exchangeable with D20.

* Amine Proton (-NH*-): A broad singlet associated with the protonated amine.

Expected 3C NMR Spectral Features:

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

Aromatic Carbons: Four signals in the aromatic region (approx. 120-150 ppm).

Methylene Carbon (-CH2-): A signal for the benzylic methylene carbon (approx. 50-60 ppm).

Ethyl Carbons (-N(CH2CHs)2): Two signals for the ethyl groups, one for the methylene
carbons (approx. 40-50 ppm) and one for the methyl carbons (approx. 10-15 ppm).

Expected IR Spectral Features:

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm~1.

C=0 Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm~1.

C-N Stretch: An absorption band in the region of 1000-1250 cm~2.

N-H Stretch (Ammonium Salt): A broad absorption in the region of 2200-3000 cm~1.

Aromatic C-H Stretch: Signals above 3000 cm™1.

Expected Mass Spectrometry Fragmentation: In a mass spectrum, the parent ion of the free
base (C12H17NO2) would be expected at an m/z of 207.13. Common fragmentation patterns
would likely involve the loss of the ethyl groups and cleavage at the benzylic position.

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of 4-
[(Diethylamino)methyl]benzoic acid hydrochloride is not available in peer-reviewed literature.
However, a plausible synthetic route can be devised based on standard organic chemistry
transformations and analogous preparations found in patent literature. A common method for
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the synthesis of such compounds involves the reaction of a halomethylated benzoic acid
derivative with the corresponding amine.

Conceptual Synthetic Protocol:

o Reaction Setup: To a solution of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic
acid in a suitable aprotic solvent (e.g., acetonitrile, DMF), add an excess of diethylamine.
The reaction is typically carried out in the presence of a non-nucleophilic base (e.qg.,
potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed during the
reaction.

» Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to
facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-
layer chromatography (TLC).

o Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is filtered to
remove any inorganic salts. The solvent is removed under reduced pressure. The resulting
crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated to yield the free base, 4-[(diethylamino)methyl]benzoic acid.

o Formation of the Hydrochloride Salt: The isolated free base is dissolved in a suitable organic
solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid in a compatible
solvent (e.g., ethereal HCI, HCI in isopropanol) is added dropwise with stirring.

 Purification: The precipitated 4-[(Diethylamino)methyl]benzoic acid hydrochloride salt is
collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to
remove any unreacted starting materials, and dried under vacuum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

4-(Chloromethyl)benzoic Acid Diethylamine

Reaction
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4-[(Diethylamino)methyl]benzoic Acid (Free Base)

Salt Formation

Addition of HCI

Final Product

4-[(Diethylamino)methyl]benzoic Acid Hydrochloride

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 4-[(Diethylamino)methyl]benzoic acid
hydrochloride.

Biological Activity and Toxicology

There is no specific information available in the public domain regarding the biological activity
or toxicological profile of 4-[(Diethylamino)methyl]benzoic acid hydrochloride. As a derivative
of benzoic acid, it may share some general toxicological properties. Benzoic acid and its salts
are generally considered to have low toxicity and are used as food preservatives. However, any
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substituted benzoic acid derivative would require its own comprehensive toxicological
evaluation.

Applications

The specific applications of 4-[(Diethylamino)methyl]benzoic acid hydrochloride are not well-
documented in scientific literature. Its structure, containing a benzoic acid moiety and a tertiary
amine, suggests potential use as an intermediate in the synthesis of more complex molecules,

possibly in the pharmaceutical or materials science fields.

Conclusion

4-[(Diethylamino)methyl]benzoic acid hydrochloride is a compound for which detailed
scientific data is sparse. This guide has compiled the available information and provided
extrapolated data based on analogous structures to serve as a resource for researchers.
Further experimental investigation is necessary to fully characterize its physicochemical

properties, spectroscopic profile, biological activity, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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